Nabumetone-d3
Overview
Description
Nabumetone-d3 is a deuterium-labeled version of Nabumetone, a non-steroidal anti-inflammatory drug (NSAID). Nabumetone itself is an orally active, non-acidic anti-inflammatory agent that acts as a selective inhibitor of cyclooxygenase-2 (COX-2). This compound is primarily used as an internal standard in mass spectrometry for the quantification of Nabumetone .
Mechanism of Action
Target of Action
Nabumetone-d3, like its parent compound Nabumetone, primarily targets the Cyclooxygenase-1 and 2 (COX-1 and COX-2) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
This compound acts as a prodrug , which means it is metabolized in the body to form an active metabolite . This metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) , is a potent inhibitor of the COX enzymes . By inhibiting these enzymes, this compound reduces the formation of prostaglandin precursors, leading to decreased inflammation and pain .
Biochemical Pathways
The major metabolic pathways of this compound involve O-demethylation, reduction of the ketone to an alcohol, and oxidative cleavage of the side-chain to yield acetic acid derivatives . These metabolic processes transform this compound into its active metabolite, 6-MNA, which then exerts its anti-inflammatory and analgesic effects .
Pharmacokinetics
This compound is well absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver to form 6-MNA . This metabolite is then distributed throughout the body, readily diffusing into synovial fluid, which is the proposed site of action in chronic inflammatory arthropathies . The elimination half-life of 6-MNA is approximately 24 hours . About 80% of the dose can be recovered in the urine, and another 10% in the feces .
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the formation of prostaglandin precursors . This results in reduced inflammation and pain, making this compound effective in the symptomatic relief of conditions like rheumatoid arthritis and osteoarthritis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, food, milk, and aluminum antacids can increase the rate of absorption of the drug . Additionally, the drug’s effects may be altered in individuals with liver or renal impairment, as these conditions can affect the metabolism and elimination of the drug . Therefore, dosage adjustment may be required in the elderly, patients with active rheumatic disease, and those with hepatic impairment .
Biochemical Analysis
Biochemical Properties
Nabumetone-d3 exerts its pharmacological effects via the metabolite 6-methoxy-2-naphthylacetic acid (6-MNA) . Following absorption, it undergoes extensive first-pass metabolism to form the main circulating active metabolite (6-MNA) which is a much more potent inhibitor of preferentially cyclo-oxygenase (COX)-2 .
Cellular Effects
This compound, through its metabolite 6-MNA, has a dose-related effect on platelet aggregation . Furthermore, several short-term studies have shown little to no effect on renal function .
Molecular Mechanism
This compound’s active metabolite, 6-MNA, is an inhibitor of both COX-1 and COX-2 although it exhibits some COX-2 selectivity . Inhibition of COX-1 and COX-2 reduces conversion of arachidonic acid to prostaglandins and thromboxane .
Temporal Effects in Laboratory Settings
The three major metabolic pathways of this compound are O-demethylation, reduction of the ketone to an alcohol, and an oxidative cleavage of the side-chain occurs to yield acetic acid derivatives . Essentially no unchanged this compound and less than 1% of the major 6-MNA metabolite are excreted unchanged in the urine from which 80% of the dose can be recovered and another 10% in faeces .
Metabolic Pathways
The three major metabolic pathways of this compound are O-demethylation, reduction of the ketone to an alcohol, and an oxidative cleavage of the side-chain occurs to yield acetic acid derivatives .
Transport and Distribution
The volume of distribution of 6-MNA reported after administration of a single dose is 0.1-0.2 L/kg or approximately 5-10 L . Vdss reported in official product labeling is approximately 53 L .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nabumetone-d3 involves the incorporation of deuterium atoms into the Nabumetone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The general synthetic route involves the following steps:
Starting Material: The synthesis begins with a precursor molecule, typically a naphthalene derivative.
Deuteration: The precursor undergoes deuteration, where hydrogen atoms are replaced with deuterium. This can be done using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Functionalization: The deuterated intermediate is then functionalized to introduce the butanone moiety, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of the precursor are subjected to deuteration using deuterium gas and a suitable catalyst.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity, often using techniques like nuclear magnetic resonance (NMR) and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
Nabumetone-d3 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form its active metabolite, 6-methoxy-2-naphthylacetic acid (6MNA).
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: Substitution reactions can occur at the aromatic ring or the butanone moiety, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: The major product is 6-methoxy-2-naphthylacetic acid (6MNA).
Reduction: The major products are the reduced forms of this compound or its intermediates.
Substitution: Various substituted derivatives of this compound can be formed depending on the reagents used.
Scientific Research Applications
Nabumetone-d3 has several scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Nabumetone.
Biology: Studied for its effects on cellular processes, particularly in inflammation and cancer research.
Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties, especially in the context of COX-2 inhibition.
Industry: Utilized in the development and quality control of pharmaceutical formulations containing Nabumetone.
Comparison with Similar Compounds
Similar Compounds
Nabumetone: The non-deuterated form of Nabumetone-d3.
Celecoxib: Another selective COX-2 inhibitor used as an anti-inflammatory agent.
Meloxicam: A selective COX-2 inhibitor with similar anti-inflammatory properties.
Uniqueness
Nabumetone-d3 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification of Nabumetone in complex biological matrices using mass spectrometry .
Properties
IUPAC Name |
4-[6-(trideuteriomethoxy)naphthalen-2-yl]butan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-10H,3-4H2,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXXJMDCKKHMKV-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC2=C(C=C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)CCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676051 | |
Record name | 4-{6-[(~2~H_3_)Methyloxy]naphthalen-2-yl}butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216770-08-9 | |
Record name | 4-{6-[(~2~H_3_)Methyloxy]naphthalen-2-yl}butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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